Biphenyl-4-yl diphenylacetate

Description

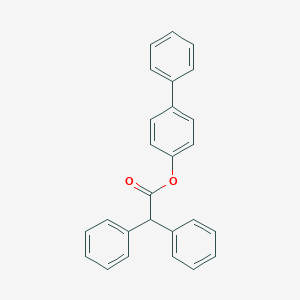

Biphenyl-4-yl diphenylacetate is an ester derivative of biphenyl, characterized by a central biphenyl moiety (two phenyl rings connected by a single bond) esterified with diphenylacetic acid. The ester functional group suggests applications in pharmaceuticals or materials science, where such compounds often serve as intermediates, prodrugs, or stabilizers .

Properties

Molecular Formula |

C26H20O2 |

|---|---|

Molecular Weight |

364.4g/mol |

IUPAC Name |

(4-phenylphenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C26H20O2/c27-26(25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,25H |

InChI Key |

IWLKRNAHLDVONP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Biphenyl-4-yl diphenylacetate, we analyze its structural and functional analogs from peer-reviewed studies and pharmacopeial guidelines.

Structural Analogues

Compound 1 : Biphenyl-4-yl-2,2-difluoro-6-methyl-dioxaborinine ()

- Structure : Contains a biphenyl core fused with a dioxaborinine ring, substituted with difluoro and methyl groups.

- Key Difference : The dioxaborinine ring introduces boron, enabling unique reactivity (e.g., Suzuki coupling), unlike the ester group in this compound.

Compound 2 : 3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane ()

- Structure : Combines biphenyl with imidazole and propyl chains, designed as antifungal agents.

- Comparison : Unlike this compound, this compound’s imidazole moiety enables hydrogen bonding, critical for target binding .

Compound 3 : N-Butyryl-N-[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-valine ()

- Structure : Biphenyl linked to a tetrazole and valine derivative, identified as a process-related impurity in pharmaceuticals.

- Relevance : Highlights the importance of ester stability; this compound may share degradation pathways (e.g., hydrolysis) due to ester lability .

Functional and Pharmacological Comparison

*Molecular weights estimated based on structural analogs.

Q & A

Q. What synthetic routes are recommended for Biphenyl-4-yl diphenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : A validated synthesis route involves Friedel-Crafts acylation, esterification, and hydrolysis. For example, biphenyl derivatives can be synthesized via Friedel-Crafts reactions using catalysts like SnCl₄ or AlCl₃. Key optimizations include:

- Solvent selection : Dichloromethane (DCM) or 1,2-dichloroethane improves electrophilic substitution efficiency compared to petroleum ether .

- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Workup : Hydrolysis under mild acidic conditions (e.g., glacial acetic acid) preserves ester functionality .

- Reference : Synthesis optimization strategies are detailed in studies on biphenylacetic acid derivatives .

Q. Which analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). This method resolves polar impurities and degradation products .

- Melting Point Analysis : Confirm identity via mp comparison (e.g., biphenylacetic acid derivatives exhibit mp ranges of 156–160°C) .

- Spectroscopy : Employ ¹H/¹³C NMR to verify ester linkage and aromatic substitution patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s receptor interactions?

- Methodological Answer :

- Ligand Bias Assays : Use functional selectivity studies (e.g., G protein vs. β-arrestin signaling) to identify context-dependent effects. For example, diphenylacetate derivatives like PD123177 exhibit biased agonism at angiotensin receptors .

- Control Experiments : Compare results with structurally analogous compounds (e.g., 4-DAMP mustard) to isolate moiety-specific effects .

- Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing to reference agonists/antagonists.

Q. What strategies mitigate poly-chlorinated byproducts during biphenyl derivatization?

- Methodological Answer :

- Controlled Chlorination : Use stoichiometric Cl₂ gas in glacial acetic acid to avoid over-chlorination. Monitor via TLC or GC-MS .

- Catalyst Optimization : Replace SnCl₄ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivity.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate target compounds from halogenated impurities .

Q. How should impurity profiling be conducted for this compound?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., tetrazolyl biphenyl byproducts) using high-resolution mass spectrometry. Calibrate against USP reference standards .

- Forced Degradation : Expose the compound to heat, light, and humidity to identify labile functional groups (e.g., ester hydrolysis).

- Quantitative NMR : Use deuterated solvents to quantify impurities without chromatographic separation.

Data Contradiction Analysis

Q. How to address discrepancies in biphenyl derivative solubility across studies?

- Methodological Answer :

- Solvent Polarity Index : Test solubility in solvents with defined polarity (e.g., DMSO, ethanol, hexane) and correlate with logP values.

- Crystallinity Effects : Compare amorphous vs. crystalline forms; recrystallize from ethanol/water mixtures to standardize samples .

- Temperature Gradients : Measure solubility at 25°C and 37°C to account for thermodynamic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.